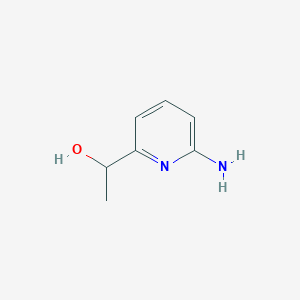

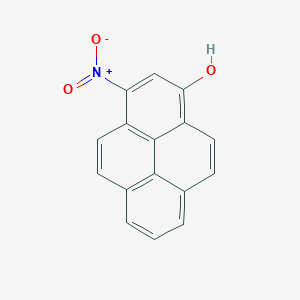

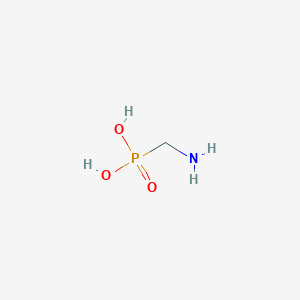

![molecular formula C52H84O21 B122772 [(2S,3R,4S,5S,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环-2-基] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-羟基-4-[(2S,3R,4S,5S,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环-2-基]氧基-3-[(2S,3R,4S,5R)-3,4,5-三羟基氧杂环-2-基]氧基氧杂环-2-基]氧基-2,2,6a,6b,9,9,12a-七甲基-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-十四氢蒈-4a-羧酸盐 CAS No. 144118-18-3](/img/structure/B122772.png)

[(2S,3R,4S,5S,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环-2-基] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-羟基-4-[(2S,3R,4S,5S,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环-2-基]氧基-3-[(2S,3R,4S,5R)-3,4,5-三羟基氧杂环-2-基]氧基氧杂环-2-基]氧基-2,2,6a,6b,9,9,12a-七甲基-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-十四氢蒈-4a-羧酸盐

描述

Elatoside F is a natural product found in Aralia chinensis, Aralia elata, and Aralia decaisneana with data available.

科学研究应用

Food Industry Applications

Saponins, including tarasaponin VII, are known for their surface-active properties due to their amphiphilic nature. In the food industry, they can be utilized as natural emulsifiers , foaming agents , and stabilizers . They contribute to the texture and stability of food products and may also offer health benefits such as cholesterol-lowering and anticancer effects .

Pharmaceutical Applications

Tarasaponin VII exhibits a range of bioactivities that are valuable in pharmaceuticals. It has shown anti-inflammatory , antimicrobial , antiviral , and antiparasitic properties . Additionally, it demonstrates cytotoxic activity against various cancer cell lines, making it a potential candidate for cancer treatment .

Anticancer Research

The cytotoxic activities of tarasaponin VII on cancer cell lines such as HepG2, NCI-H460, MCF-7, and others suggest its role in anticancer research . It can inhibit signaling pathways like PI3K/AKT and EGFR/PI3K/AKT, which are crucial in cancer progression .

Cholesterol Management

Due to its ability to interact with cholesterol, tarasaponin VII can be used in studies related to cholesterol management . It may help in reducing cholesterol levels, thus contributing to the prevention of coronary heart diseases .

Anti-inflammatory and Immunomodulatory Effects

Research has indicated that tarasaponin VII can modulate the immune response, which is beneficial in treating various inflammatory conditions . It can also act as an adjuvant, enhancing the immune response to vaccines .

Drug Delivery Systems

The complex-forming ability of tarasaponin VII with drugs suggests its application in drug delivery systems . It can potentially improve the stability and bioavailability of drugs .

Cosmetic Industry

In cosmetics, saponins like tarasaponin VII can be used for their antioxidant and skin-protective properties . They may help in the development of anti-aging products and protect the skin from environmental stressors .

Agricultural Applications

Saponins have shown antifungal activities against crop pathogens, which could be leveraged in agriculture to develop natural pesticides or fungicides .

作用机制

Target of Action

Tarasaponin VII, also known as Paris saponin VII, primarily targets the Akt/MAPK pathway . This pathway plays a crucial role in cell survival and proliferation, and its dysregulation is often associated with various types of cancers .

Mode of Action

Tarasaponin VII interacts with its targets by inducing apoptosis, a process of programmed cell death . It achieves this by regulating the Akt/MAPK pathway . This regulation leads to changes in the survival and proliferation of cells, particularly cancer cells .

Biochemical Pathways

Tarasaponin VII affects several biochemical pathways. It inhibits many signaling pathways such as the PI3K/AKT pathway , AKT/MAPK pathway , EGFR/PI3K/AKT pathway , PI3K/AKT/mTOR pathway , and RNF6/AKT/mTOR pathway . These pathways are critical for cell survival and proliferation, and their inhibition can lead to cytotoxic activities on various cancer cell lines .

Pharmacokinetics

Saponins, in general, are known to have low bioavailability and short half-life, resulting in fluctuating plasma concentrations . Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .

Result of Action

The primary result of Tarasaponin VII’s action is the induction of apoptosis in cancer cells . By regulating the Akt/MAPK pathway, it triggers programmed cell death, leading to cytotoxic activities on various cancer cell lines . This can result in the inhibition of cancer cell proliferation and survival .

Action Environment

The action of Tarasaponin VII can be influenced by environmental factors. For instance, high light intensity has been shown to promote the synthesis of Paris saponin VII in leaves through increased availability of substrates for saponin synthesis, protection of leaves from high light damage through enhanced saponin synthesis, and enhanced compartmentalization of saponins within the leaves . This suggests that environmental conditions can significantly impact the action, efficacy, and stability of Tarasaponin VII .

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H84O21/c1-47(2)14-16-52(46(65)73-44-39(64)36(61)34(59)28(20-54)69-44)17-15-50(6)23(24(52)18-47)8-9-30-49(5)12-11-31(48(3,4)29(49)10-13-51(30,50)7)70-45-41(72-42-37(62)32(57)25(55)21-66-42)40(26(56)22-67-45)71-43-38(63)35(60)33(58)27(19-53)68-43/h8,24-45,53-64H,9-22H2,1-7H3/t24-,25+,26-,27+,28+,29-,30+,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41+,42-,43-,44-,45-,49-,50+,51+,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIQJRVPWRKGIO-BPJZXJLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H84O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501103305 | |

| Record name | β-D-Glucopyranosyl (3β)-3-[(O-β-D-glucopyranosyl-(1→3)-O-[β-D-xylopyranosyl-(1→2)]-α-L-arabinopyranosyl)oxy]olean-12-en-28-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1045.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tarasaponin VII | |

CAS RN |

144118-18-3 | |

| Record name | β-D-Glucopyranosyl (3β)-3-[(O-β-D-glucopyranosyl-(1→3)-O-[β-D-xylopyranosyl-(1→2)]-α-L-arabinopyranosyl)oxy]olean-12-en-28-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144118-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranosyl (3β)-3-[(O-β-D-glucopyranosyl-(1→3)-O-[β-D-xylopyranosyl-(1→2)]-α-L-arabinopyranosyl)oxy]olean-12-en-28-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

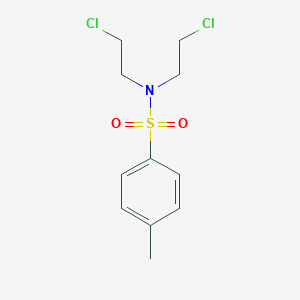

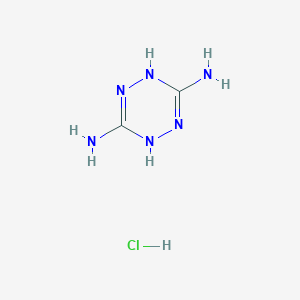

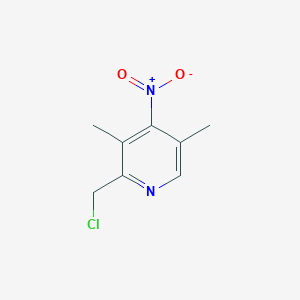

![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)